
3-(2-Acetyloxy-4-nitrophenyl)pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Acetyloxy-4-nitrophenyl)pentanedioate is an organic compound characterized by the presence of an acetyloxy group, a nitro group, and a pentanedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Acetyloxy-4-nitrophenyl)pentanedioate typically involves the esterification of 2-acetyloxy-4-nitrobenzoic acid with pentanedioic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Acetyloxy-4-nitrophenyl)pentanedioate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine, iron, and hydrochloric acid are frequently used.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(2-Acetyloxy-4-nitrophenyl)pentanedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-(2-Acetyloxy-4-nitrophenyl)pentanedioate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyloxy group may also play a role in modulating the compound’s activity by influencing its solubility and cellular uptake .
Comparación Con Compuestos Similares
Similar Compounds
2-Acetoxy-4-nitrobenzoic acid: Shares the acetyloxy and nitro groups but lacks the pentanedioate moiety.
4-Nitrophenyl acetate: Contains the nitro and acetyloxy groups but differs in the overall structure.
Dimethyl 2,4-diacetyl-3-(2-nitrophenyl)pentanedioate: Similar structure but with additional acetyl groups.
Uniqueness
3-(2-Acetyloxy-4-nitrophenyl)pentanedioate is unique due to the combination of its functional groups and the pentanedioate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C13H11NO8-2 |
|---|---|
Peso molecular |
309.23 g/mol |
Nombre IUPAC |
3-(2-acetyloxy-4-nitrophenyl)pentanedioate |
InChI |
InChI=1S/C13H13NO8/c1-7(15)22-11-6-9(14(20)21)2-3-10(11)8(4-12(16)17)5-13(18)19/h2-3,6,8H,4-5H2,1H3,(H,16,17)(H,18,19)/p-2 |
Clave InChI |
YPIWQJJRMHTJHX-UHFFFAOYSA-L |
SMILES canónico |
CC(=O)OC1=C(C=CC(=C1)[N+](=O)[O-])C(CC(=O)[O-])CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


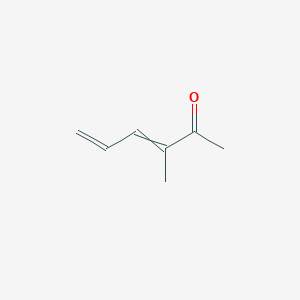

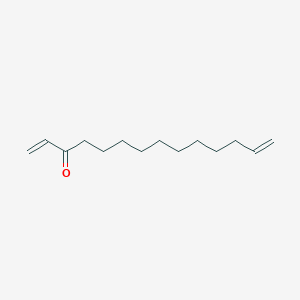
![2H-Imidazo[4,5-g][1,3]benzothiazole](/img/structure/B13961264.png)


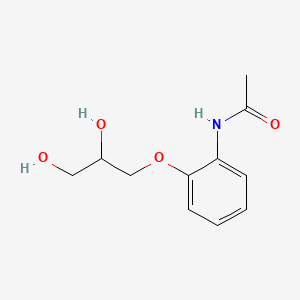
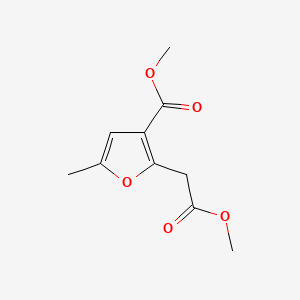

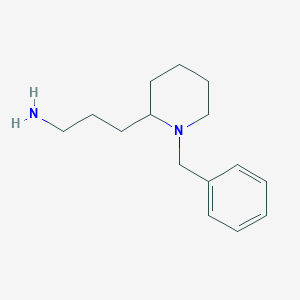

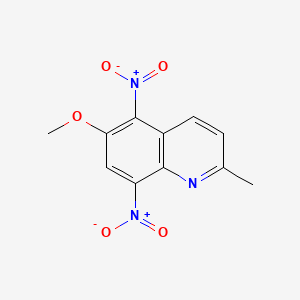

![4-[(1Z)-1-Propen-1-yloxy]aniline](/img/structure/B13961314.png)
